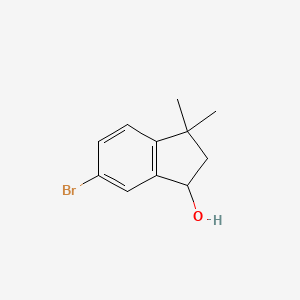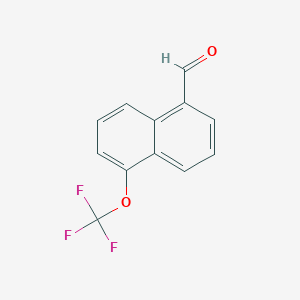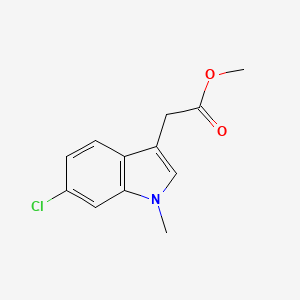
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of indan-1-ol, featuring a bromine atom at the 6th position and two methyl groups at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the parent compound, 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.
Major Products Formed
Oxidation: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of brominated organic compounds’ biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In general, the bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: The parent compound without the bromine atom.
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A chlorinated analog.
6-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A fluorinated analog.
Uniqueness
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the bromine atom, which can significantly alter its chemical and physical properties compared to its analogs. The bromine atom can enhance the compound’s reactivity in substitution reactions and influence its biological activity.
Eigenschaften
Molekularformel |
C11H13BrO |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3 |
InChI-Schlüssel |
OXIZEXSPMCKKTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)
![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)


![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)


